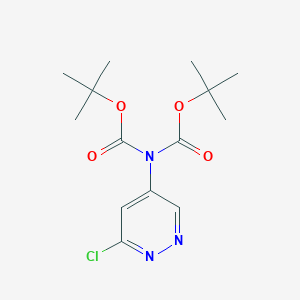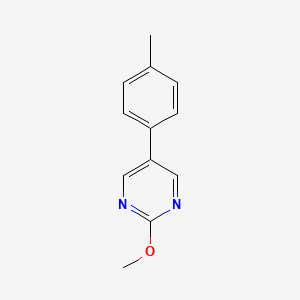
tert-Butyl (tert-butoxycarbonyl)(6-chloropyridazin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate is a chemical compound with the molecular formula C14H20ClN3O4 and a molecular weight of 329.78 g/mol . This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chlorine atom and an imidodicarbonate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate typically involves the reaction of 6-chloro-4-pyridazinecarboxylic acid with tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the imidodicarbonate structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or methanol, often with a base like sodium hydroxide to facilitate the substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the imidodicarbonate, while substitution reactions can produce various substituted pyridazine derivatives .
科学的研究の応用
1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
作用機序
The mechanism of action of 1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological system being studied .
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl): This compound shares structural similarities with 1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate, particularly in the presence of chlorine and tert-butyl groups.
2,6-Bis(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione: Another compound with tert-butyl groups, used in different chemical applications.
Uniqueness
1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate is unique due to its specific combination of a pyridazine ring and an imidodicarbonate moiety. This structure imparts distinct chemical properties, making it valuable for various research applications, particularly in the fields of chemistry and biology .
特性
分子式 |
C14H20ClN3O4 |
|---|---|
分子量 |
329.78 g/mol |
IUPAC名 |
tert-butyl N-(6-chloropyridazin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)9-7-10(15)17-16-8-9/h7-8H,1-6H3 |
InChIキー |
YLMYDOYKIPTJQX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1=CC(=NN=C1)Cl)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(Difluoro(phenoxy)methyl)benzo[d]thiazole](/img/structure/B13930120.png)






![1(2H)-Pyridinecarboxylic acid, 4-[5-(1,1-dimethylethoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl]-3,6-dihydro-, 1,1-dimethylethyl ester](/img/structure/B13930156.png)

